
Z-Phe-his-leu-OH
Descripción general
Descripción
“Z-Phe-his-leu-OH” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .
Molecular Structure Analysis
The molecular weight of “Z-Phe-his-leu-OH” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ .
Chemical Reactions Analysis
“Z-Phe-his-leu-OH” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .
Physical And Chemical Properties Analysis
The molecular weight of “Z-Phe-his-leu-OH” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Aromatic-Histidine Interactions in Zinc Finger Motif
Z-Phe-His-Leu-OH is involved in the study of aromatic-histidine interactions in the zinc finger motif. Research shows that in some zinc finger sequences, the central Phe is replaced by Tyr, and this substitution is generally conserved among species. The importance of the aromatic-histidine interaction in the hydrophobic core is highlighted by the destabilization caused by a Phe to Leu analogue. This study aimed to investigate whether Tyr would participate in an analogous aromatic-histidine interaction, which has implications for the understanding of Zn finger architecture and DNA binding properties (Jasanoff & Weiss, 1993).
Peptide Derivatives' Antagonism Toward the Formyl-Peptide Receptor
Another research application of Z-Phe-His-Leu-OH is in the study of peptide derivatives' antagonism toward the formyl-peptide receptor. This study evaluated the ability of several X-Phe-D-Leu-Phe-D-Leu-Z analogues to antagonize formyl-peptide receptors in human neutrophils. The findings demonstrate that specific variations in the peptides' structures can significantly impact their activity as receptor antagonists, contributing to the understanding of peptide-receptor interactions (Dalpiaz et al., 2002).
The Hidden Thermodynamics of a Zinc Finger
Research on the thermodynamics of a zinc finger, involving Z-Phe-His-Leu-OH, showed that the consensus Phe is not essential for high-affinity Zn(2+) binding but contributes to specifying a precise DNA-binding surface. This study highlights the role of entropy-enthalpy compensation in the zinc finger's structural dynamics and provides insights into the evolutionary constraints on zinc finger dynamics (Lachenmann et al., 2002).
Photocatalytic Hydrogen Evolution
Z-Phe-His-Leu-OH is also relevant in the field of photocatalysis. Research on the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution involved the study of defect-rich g-C3N4 nanosheets combined with defect-rich TiO2 nanoparticles. This study highlights the role of defects in constructing Z-scheme systems and underscores their potential in photocatalytic applications like hydrogen evolution, CO2 reduction, and water purification (Gao et al., 2019).
Direcciones Futuras
The Phe-Phe motif, which “Z-Phe-his-leu-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of “Z-Phe-his-leu-OH” in nanomedicine.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYCHBQXOKSLT-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-his-leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



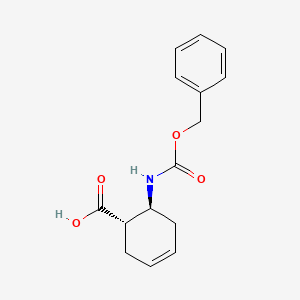
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
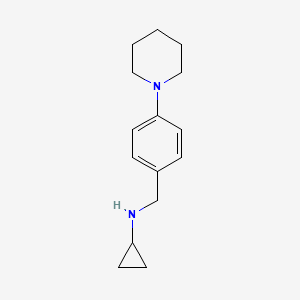
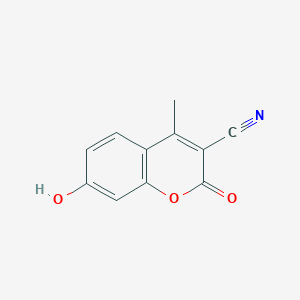

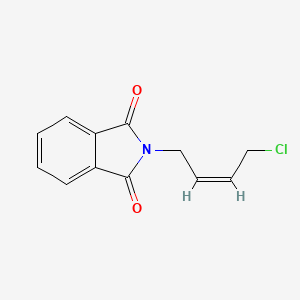
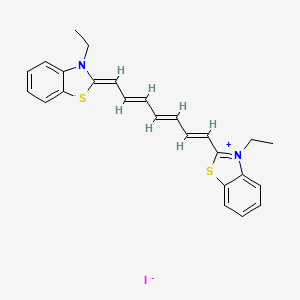
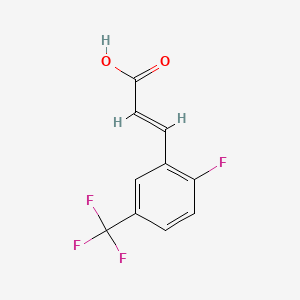

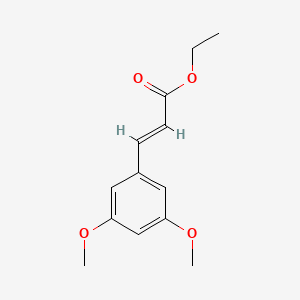
![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
